Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate
Description
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate is a nitroaromatic compound featuring a benzoate ester backbone substituted with a 5-nitro group and a hydrazinylcarbonyl moiety at position 2. The hydrazinylcarbonyl group is further functionalized with a 2,4-dinitrophenyl substituent, imparting strong electron-withdrawing properties.
The compound’s synthesis likely involves condensation reactions between methyl 5-nitro-3-carboxybenzoate derivatives and 2,4-dinitrophenylhydrazine under reflux conditions, analogous to methods described for related hydrazinylcarbonyl compounds . Its structural complexity and nitro-rich architecture suggest applications in materials science, coordination chemistry, or as a precursor for optical sensors .
Properties
Molecular Formula |
C15H11N5O9 |
|---|---|
Molecular Weight |
405.28 g/mol |
IUPAC Name |
methyl 3-[(2,4-dinitroanilino)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H11N5O9/c1-29-15(22)9-4-8(5-11(6-9)19(25)26)14(21)17-16-12-3-2-10(18(23)24)7-13(12)20(27)28/h2-7,16H,1H3,(H,17,21) |
InChI Key |
QJFRWDWBYFZKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of Methyl 5-Nitrobenzoyl Chloride with 2,4-Dinitrophenylhydrazine
This method involves the formation of an acyl chloride intermediate, followed by its reaction with 2,4-dinitrophenylhydrazine. The procedure is adapted from analogous syntheses of hydrazine-carboxylate derivatives.
Procedure :
-
Synthesis of Methyl 5-Nitrobenzoyl Chloride :
Methyl 5-nitrobenzoate is treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 4–6 hours) to yield the corresponding acyl chloride. Excess SOCl₂ is removed via distillation under reduced pressure. -
Condensation Reaction :
The acyl chloride is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C. A solution of 2,4-dinitrophenylhydrazine in DCM is added dropwise, followed by triethylamine (TEA) as a base to neutralize HCl. The mixture is stirred at room temperature for 12–16 hours. -
Workup :
The reaction is quenched with ice-cold water, and the organic layer is separated, washed with 5% NaHCO₃, dried over MgSO₄, and concentrated. The crude product is recrystallized from ethanol to yield pale-yellow crystals.
Key Reaction :
Base-Mediated Acylation Using Calcium Hydroxide
Inspired by Kurteva and Petrova’s work on selective C-acylation, this method employs calcium hydroxide (Ca(OH)₂) to enhance reaction efficiency by stabilizing reactive intermediates.
Procedure :
-
Activation of Methyl 5-Nitrobenzoate :
Methyl 5-nitrobenzoate (1 equiv) is suspended in dry tetrahydrofuran (THF) with Ca(OH)₂ (1.2 equiv). The mixture is stirred at 50°C for 1 hour to form a calcium enolate complex. -
Hydrazine Coupling :
2,4-Dinitrophenylhydrazine (1.1 equiv) is added, and the reaction is refluxed for 8–10 hours. Ca(OH)₂ serves a dual role: (i) deprotonating the hydrazine to enhance nucleophilicity and (ii) trapping HCl. -
Isolation :
The mixture is filtered to remove calcium salts, and the filtrate is concentrated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the product.
Optimization Strategies and Critical Parameters
Solvent Selection
-
Polar Aprotic Solvents : DMF and THF are preferred for their ability to stabilize ionic intermediates. DCM is used in low-temperature reactions to minimize side products.
-
Ethanol for Recrystallization : Provides high-purity crystals due to the compound’s moderate solubility at elevated temperatures.
Temperature Control
-
Low-Temperature Coupling (0–5°C) : Reduces side reactions such as hydrolysis of the acyl chloride.
-
Reflux Conditions : Necessary for base-mediated methods to ensure complete enolate formation and coupling.
Stoichiometry and Reagent Purity
-
Hydrazine Excess : A 10% molar excess of 2,4-dinitrophenylhydrazine ensures complete consumption of the acyl chloride.
-
Anhydrous Conditions : Critical to prevent hydrolysis of intermediates; molecular sieves or drying tubes are often employed.
Comparative Analysis of Methods
| Parameter | Direct Condensation | Base-Mediated Acylation |
|---|---|---|
| Reaction Time | 12–16 hours | 8–10 hours |
| Yield | 68–72% | 75–80% |
| Purification | Recrystallization | Column Chromatography |
| Side Products | Minimal | Trace calcium salts |
| Scalability | Moderate | High |
The base-mediated method offers superior yields and scalability, attributed to Ca(OH)₂’s role in stabilizing reactive species. However, direct condensation is simpler for small-scale syntheses.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydrazino group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The presence and position of electron-withdrawing groups (EWGs) such as nitro or chloro substituents significantly influence melting points and solubility. For example:
- Key Observations :
- Chloro and nitro substituents (e.g., 10b in ) elevate melting points compared to methoxy or hydroxy groups due to enhanced dipole-dipole interactions.
- The target compound’s dual nitro groups (5-nitro and 2,4-dinitrophenyl) likely result in a higher melting point than urea derivatives (e.g., 1f in ), though experimental data is lacking.
Reactivity and Functional Group Interactions
- Hydrazinylcarbonyl Group : The hydrazinyl moiety in the target compound enables chelation with metal ions, as demonstrated in Fe(II) complexes (). This contrasts with urea-based hydrazines (), where the urea backbone limits metal coordination.
- Nitro Groups : The 2,4-dinitrophenyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in sensor applications for ammonia, as seen in ).
Spectral Characteristics
Comparative NMR and MS data highlight structural differences:
- The absence of NH protons in the target compound (esterified carbonyl) distinguishes it from urea derivatives ().
Biological Activity
Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10N4O6
- Molecular Weight : 286.23 g/mol
The compound contains a nitro group and a hydrazine moiety, which are often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Mechanisms of Biological Activity
-
Anticancer Activity :
Nitrobenzoate derivatives have been reported to exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that such compounds can disrupt the normal mitotic process in cancer cells, leading to cell death . -
Anti-inflammatory Effects :
The presence of nitro groups in the structure is linked to anti-inflammatory activities. Studies have demonstrated that nitrobenzoate derivatives can suppress the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases. -
Angiogenesis Inhibition :
Recent research indicates that nitrobenzoate derivatives may also inhibit angiogenesis, the formation of new blood vessels from pre-existing ones. This is particularly relevant in cancer therapy, as tumors require a blood supply to grow and metastasize .
Study 1: Anticancer Efficacy
A study investigating various nitrobenzoate compounds found that those with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective concentration levels required for 50% inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 15.0 |
| This compound | A549 | 10.0 |
Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models, this compound was tested for its ability to reduce edema in animal models. The results indicated a significant reduction in paw swelling compared to control groups .
| Treatment | Paw Swelling (mm) |
|---|---|
| Control | 8.5 |
| This compound (10 mg/kg) | 4.0 |
| This compound (20 mg/kg) | 2.5 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrazone formation between 2,4-dinitrophenylhydrazine and a carbonyl precursor. A typical procedure involves refluxing equimolar amounts of the hydrazine derivative with a methyl ester-containing carbonyl compound (e.g., methyl 5-nitrobenzoyl chloride) in ethanol or dichloromethane under basic conditions (e.g., triethylamine). Reaction progress is monitored by TLC, followed by recrystallization (methanol or ethanol) to isolate the product . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts (e.g., hydrolysis intermediates).
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), nitro (NO₂, ~1520 and 1340 cm⁻¹), and hydrazine (N–H, ~3200 cm⁻¹) functional groups.
- ¹H NMR : Confirms aromatic proton environments (δ 8.0–9.0 ppm for nitro-substituted phenyl groups) and methyl ester protons (δ 3.8–4.0 ppm).
- CHN Analysis : Validates elemental composition (C, H, N) to confirm purity.
- Molar Conductivity : Assesses electrolytic behavior in solution (non-electrolyte expected for neutral complexes) .
Q. How can researchers address interference from hydroperoxide decomposition during carbonyl quantification using dinitrophenylhydrazine derivatives?
- Methodological Answer : Pre-reduction of hydroperoxides with agents like triphenylphosphine or NaBH₄ prior to derivatization minimizes false-positive carbonyl signals. Alternatively, conducting reactions at low temperatures (0–4°C) reduces decomposition rates .
Advanced Research Questions
Q. What computational strategies can predict the coordination geometry and electronic properties of metal complexes derived from this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model ligand-metal interactions, predicting bond lengths, angles, and frontier molecular orbitals. Magnetic moment data (e.g., µeff ~1.73 BM for high-spin Fe²⁺) combined with UV-Vis spectra (d-d transitions) validate octahedral or tetrahedral geometries .
Q. How do crystal packing interactions influence the stability and reactivity of hydrazone derivatives?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions such as halogen bonding (Cl···O, ~3.2 Å) and hydrogen bonding (N–H···O, ~2.8 Å), which stabilize the crystal lattice. Dihedral angles between aromatic rings (e.g., 32.93° in ) indicate steric strain, affecting solubility and reactivity .
Q. What experimental and analytical approaches resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer : Systematic variation of solvents (polar vs. nonpolar), bases (triethylamine vs. pyridine), and temperature profiles identifies critical parameters. LC-MS or GC-MS detects low-abundance byproducts (e.g., hydrolysis products), while comparative TLC/HPLC quantifies yield discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
